molecular formula C15H14ClNO2S B601351 R-Clopidogrel carboxylic acid CAS No. 324757-50-8

R-Clopidogrel carboxylic acid

Cat. No. B601351
CAS RN: 324757-50-8
M. Wt: 307.8
InChI Key:
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Description

R-Clopidogrel carboxylic acid is a thienopyridine that is 6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylacetic acid substituted by a 2-chlorophenyl group at position 2 . It is a metabolite of the drug clopidogrel . It has a role as a marine xenobiotic metabolite and a drug metabolite .


Synthesis Analysis

Clopidogrel carboxylic acid derivative was synthesized from clopidogrel by alkaline hydrolysis . Clopidogrel bisulfate was dissolved in MeOH to which LiOH and water was added. The mixture was stirred for 24 hours at 40 °C .


Molecular Structure Analysis

The molecular formula of R-Clopidogrel carboxylic acid is C15H14ClNO2S . The molecular weight is 307.8 g/mol . The IUPAC name is (2 R )-2- (2-chlorophenyl)-2- (6,7-dihydro-4 H -thieno [3,2-c]pyridin-5-yl)acetic acid .


Chemical Reactions Analysis

As shown in Fig. 1, 85% of clopidogrel underwent ester hydrolysis (C-7) to clopidogrel carboxylic acid, which is an inactive metabolite . Only 15% of clopidogrel was oxidized (C-17) to 2-oxo-clopidogrel, the precursor of the active metabolite M15-2 .


Physical And Chemical Properties Analysis

The molecular weight of R-Clopidogrel carboxylic acid is 307.8 g/mol . The XLogP3-AA is 1.1 .

Mechanism of Action

Clopidogrel is active only after intravenous or oral administration, and no circulating activity has been found in the plasma of treated animals or human volunteers . The antiaggregating property of clopidogrel is caused by an inhibition of the binding of ADP to its platelet receptors .

Safety and Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure .

Future Directions

There are several areas of ongoing research related to R-Clopidogrel carboxylic acid. For example, there are studies focusing on the pharmacokinetics and pharmacodynamics of clopidogrel , and others investigating the simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the carboxylic acid metabolite .

properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-Clopidogrel carboxylic acid

CAS RN

324757-50-8
Record name Clopidogrel carboxylic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL CARBOXYLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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